4-Oxobedfordiaic acid
Overview
Description
4-Oxobedfordiaic acid is a natural product isolated from the herbs of Xanthium sibiricum .
Molecular Structure Analysis
4-Oxobedfordiaic acid contains a total of 40 bonds; 18 non-H bonds, 4 multiple bonds, 5 rotatable bonds, 4 double bonds, 1 seven-membered ring, 1 carboxylic acid (aliphatic), 1 ketone (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
The molecular weight of 4-Oxobedfordiaic acid is 250.33 g/mol. It has 1 hydrogen bond donor count and 3 hydrogen bond acceptor counts. It also has 5 rotatable bonds. The exact mass and monoisotopic mass are 250.15689456 g/mol. The topological polar surface area is 54.4 Ų .Scientific Research Applications
Anticancer Potential
4-Oxobedfordiaic acid has been studied for its potential in cancer treatment. A 2022 study by Ma, Yu, Zhang, and Ma found that oxobedfordia acid significantly reduced colon cancer cell viability and inhibited tumor growth in a mouse model. The acid increased levels of miR-331-3p and reduced NRP2 expression, leading to increased apoptosis in cancer cells. This suggests that 4-Oxobedfordiaic acid could be developed as a therapeutic agent for colorectal cancer (Ma, Yu, Zhang, & Ma, 2022).
Antimicrobial Activities
4-Oxobedfordiaic acid has also demonstrated antimicrobial properties. In 2005, Lavault et al. isolated several xanthanolides, including 4-oxobedfordia acid, from Xanthium macrocarpum and evaluated their antifungal activity against Candida albicans and Aspergillus fumigatus, and antileishmanial activity against Leishmania infantum and Leishmania mexicana. This research suggests the potential use of 4-Oxobedfordiaic acid in antifungal and antileishmanial treatments (Lavault et al., 2005).
Photolabile Protection for Synthetic Ion Channels
In the realm of nanotechnology and materials science, 4-oxobedfordiaic acid has been used as a photolabile protecting group. A study by Ali et al. in 2012 demonstrated the use of 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid for the optical gating of nanofluidic devices based on synthetic ion channels. This research highlights its application in light-induced controlled release, sensing, and information processing (Ali et al., 2012).
properties
IUPAC Name |
2-[(1R,5S)-5-methyl-4-(3-oxobutyl)cyclohept-3-en-1-yl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-10-4-6-14(12(3)15(17)18)9-8-13(10)7-5-11(2)16/h8,10,14H,3-7,9H2,1-2H3,(H,17,18)/t10-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQIMYXBAQAIAT-IINYFYTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC=C1CCC(=O)C)C(=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](CC=C1CCC(=O)C)C(=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1R,5S)-5-methyl-4-(3-oxobutyl)cyclohept-3-en-1-yl]prop-2-enoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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